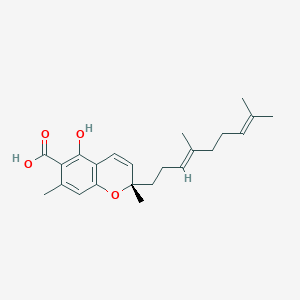
JWH 250 N-(4-hydroxypentyl) metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 250 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 250 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 250 is a synthetic cannabinoid (CB) which potently activates both CB1 and CB2 receptors (Ki = 11 and 33 nM, respectively). It has been identified in herbal blends. JWH 250 N-(4-hydroxypentyl) metabolite is expected to be a cytochrome P450 phase I metabolite of JWH 250, detectable both in serum and urine.
Applications De Recherche Scientifique
Bioaccumulation and Environmental Implications
- Research has delved into understanding the bioaccumulation tendencies of compounds like D5 (Decamethylpentacyclosiloxane), focusing on its widespread use and the implications thereof. Studies indicate that D5 exhibits significant depuration rates in fish and mammals and is subject to biotransformation in these organisms. This suggests a complex interaction with the environment and necessitates comprehensive bioaccumulation assessments that incorporate multiple measures beyond just KOW and bioconcentration factors (Gobas et al., 2015).
Toxicological Insights and Metabolite Analysis
- Studies have reported on the toxicological profiles of synthetic cannabinoids, including the metabolites of JWH-018 and JWH-073, which are structurally related to JWH 250 N-(4-hydroxypentyl) metabolite-d5. These insights primarily emerge from case studies documenting the effects of exposure to these substances. Such studies provide a foundational understanding of the physiological responses and potential toxicological effects of these compounds (Simmons et al., 2011).
Analytical Methodologies and Clinical Implications
- The progress in liquid chromatography-mass spectrometry (LC-MS) has been pivotal in measuring vitamin D metabolites and analogues, highlighting the method's flexibility, sensitivity, and specificity. Although the context of these studies isn't directly linked to this compound, the methodologies employed have broader implications for the analytical detection and understanding of various complex compounds, including synthetic cannabinoids (El-Khoury et al., 2011).
Potential Therapeutic Applications and Molecular Dynamics
- Research into the neuropharmacological aspects of new psychoactive substances (NPS), including cannabimimetics (e.g., JWH series), sheds light on their rewarding and reinforcing properties, which could have implications for understanding the potential therapeutic uses or abuse risks of related compounds. The studies emphasize the need for a comprehensive understanding of the molecular mechanisms and pathways influenced by these substances (Miliano et al., 2016).
Propriétés
Formule moléculaire |
C22H20D5NO3 |
|---|---|
Poids moléculaire |
356.5 |
InChI |
InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3/i4D,5D,10D,11D,15D |
Clé InChI |
GMXLLEJMDHWZNM-RNRKPZPRSA-N |
SMILES |
CC(O)CCCN1C2=C([2H])C([2H])=C([2H])C([2H])=C2C(C(CC3=C(OC)C=CC=C3)=O)=C1[2H] |
Synonymes |
1-(1-(4-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone-2,4,5,6,7-d5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)
![(3R,4S,5S,6R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1161431.png)
